molecular formula C10H9ClN8OS B15103115 N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide

N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide

Katalognummer: B15103115
Molekulargewicht: 324.75 g/mol
InChI-Schlüssel: LFAYBOXXSXOFIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide is a complex organic compound that features a purine base, a thiadiazole ring, and a beta-alaninamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide typically involves multiple steps, starting with the preparation of the purine and thiadiazole intermediates. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a compound with a different functional group replacing the chlorine atom .

Wissenschaftliche Forschungsanwendungen

N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N3-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-chlorophenyl)-N~2~-(2-chloro-7H-purin-6-yl)glycinamide
  • 1-(2-Chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]-3-piperidinecarboxamide
  • 2-[(2-chloro-7H-purin-6-yl)amino]-N-(2-pyridinylmethyl)acetamide

Uniqueness

N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide is unique due to its combination of a purine base, a thiadiazole ring, and a beta-alaninamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C10H9ClN8OS

Molekulargewicht

324.75 g/mol

IUPAC-Name

3-[(2-chloro-7H-purin-6-yl)amino]-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C10H9ClN8OS/c11-9-17-7(6-8(18-9)14-3-13-6)12-2-1-5(20)16-10-19-15-4-21-10/h3-4H,1-2H2,(H,16,19,20)(H2,12,13,14,17,18)

InChI-Schlüssel

LFAYBOXXSXOFIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=C(N1)C(=NC(=N2)Cl)NCCC(=O)NC3=NN=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.